molecular formula C15H13ClO3 B1462130 (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-60-7

(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Cat. No. B1462130
CAS RN: 938458-60-7
M. Wt: 276.71 g/mol
InChI Key: ZPMGVLLHWROCFJ-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is a chemical compound with the molecular formula C15H13ClO3 . It has a molecular weight of 276.72 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is 1S/C15H13ClO3/c1-18-10-19-14-7-3-5-12(9-14)15(17)11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is a liquid at room temperature . The compound has a molecular weight of 276.72 .

Scientific Research Applications

Anticancer Potential

A derivative within the phenstatin family, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has shown significant cytotoxicity against tumor cell lines, including human leukemia HL-60 cells. This compound inhibits tubulin polymerization, arrests cancer cells in the G2/M phase, and induces apoptosis, highlighting its potential as an anticancer therapeutic agent (H. I. Magalhães et al., 2013).

Molecular Structure and Docking Studies

Molecular docking and structural analysis of a compound, synthesized and characterized by spectroscopic techniques and X-ray diffraction, demonstrated interactions with cancer targets, suggesting potential for anticancer applications. The study emphasized the compound's ability to fit into the active sites of proteins, indicating a method for designing targeted therapeutic agents (B. Lakshminarayana et al., 2018).

Synthesis Methods

Research on the synthesis of (2-chlorophenyl)(phenyl)methanones through Friedel–Crafts acylation using microwave heating has shown improved yields and purity, indicating efficient methodologies for creating these compounds. This approach facilitates the production of ketones with potential for further chemical modification and study in pharmaceutical applications (Jasia Mahdi et al., 2011).

Enantiomeric Purity

The development of a synthesis procedure for enantiomerically pure diarylethanes starting from related methanone compounds showcases advances in achieving high enantiomeric purities. This is critical for the pharmaceutical industry where the activity of a drug can significantly depend on its chirality (Shuo Zhang et al., 2014).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of methanone derivatives. These compounds have been synthesized and tested against various bacterial and fungal species, showing promising results that could lead to new treatments for infectious diseases (G. Thirunarayanan, 2016).

Environmental Impact Studies

Investigations into the environmental fate and behavior of benzophenone derivatives, including methanone compounds, are crucial for understanding their persistence and transformation in aquatic environments. Such studies provide insights into the potential environmental impacts of these chemicals (A.J.M. Santos & J. E. D. Esteves da Silva, 2019).

properties

IUPAC Name

(2-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-12-6-4-5-11(9-12)15(17)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGVLLHWROCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650773
Record name (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

CAS RN

938458-60-7
Record name (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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